molecular formula C4H6N2OS B15329554 4-(Aminomethyl)-1,3-thiazol-2-ol

4-(Aminomethyl)-1,3-thiazol-2-ol

Cat. No.: B15329554
M. Wt: 130.17 g/mol
InChI Key: AFXBVTQXERCEGW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of chloroacetamide derivatives with ammonium thiocyanate under specific conditions to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to its thiazole ring structure, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(aminomethyl)-3H-1,3-thiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXBVTQXERCEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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